molecular formula C23H20FN3O4S B15001052 N-(4-fluorophenyl)-2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)benzamide

N-(4-fluorophenyl)-2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)benzamide

Cat. No.: B15001052
M. Wt: 453.5 g/mol
InChI Key: SNLUJZNQVVRRTI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a sulfonyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 4-fluorophenylamine, which is then reacted with 2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)benzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(4-fluorophenyl)-2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)benzamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C23H20FN3O4S

Molecular Weight

453.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonylamino]benzamide

InChI

InChI=1S/C23H20FN3O4S/c24-17-7-9-18(10-8-17)26-23(29)20-3-1-2-4-21(20)27-32(30,31)19-11-5-15(6-12-19)16-13-22(28)25-14-16/h1-12,16,27H,13-14H2,(H,25,28)(H,26,29)

InChI Key

SNLUJZNQVVRRTI-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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